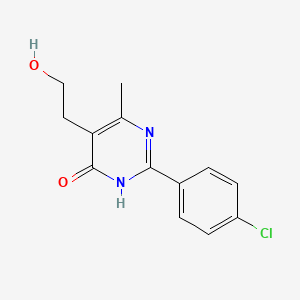![molecular formula C13H20O7 B1437775 (4R,4AR,7R,7aS)-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one CAS No. 6605-22-7](/img/structure/B1437775.png)
(4R,4AR,7R,7aS)-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one
Vue d'ensemble
Description
This would typically involve a detailed explanation of the compound’s structure and functional groups.
Synthesis Analysis
This would involve a discussion of how the compound could be synthesized from available starting materials, including the specific reactions and conditions required.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of how the compound might react under various conditions, and what products might be expected from these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique
Asymmetric Synthesis
This compound has been utilized in the field of asymmetric synthesis. For instance, Meilert, Pettit, and Vogel (2004) described its use in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. They achieved high stereo- and enantioselectivity, resulting in single spiroketal formation due to the tricyclic nature of the product. This synthesis approach highlights the compound's potential in producing specific stereochemical configurations in complex organic molecules (Meilert, Pettit, & Vogel, 2004).
Synthesis of Volatile Flavor and Aroma Components
Briggs, Haines, and Jones (1985) demonstrated the transformation of (2R,3R)-tartaric acid into 4-hydroxy-2,5-dimethylfuran-3(2H)-one (furaneol), a significant volatile flavor and aroma component. The key step in this synthesis involved the formation of a related dioxolane compound, showcasing the utility of such structures in synthesizing compounds with significant sensory attributes (Briggs, Haines, & Jones, 1985).
Crystal Structure Studies
In crystallography, the compound and its derivatives have been studied to understand their structural properties. Semjonovs et al. (2015) investigated a substituted dioxole compound, focusing on its conformation and intermolecular interactions. This study contributes to the broader understanding of the structural properties of such compounds, which is essential in the design and synthesis of new materials (Semjonovs, Rjabovs, Stepanovs, & Turks, 2015).
Safety And Hazards
This would involve a discussion of any known or potential safety hazards associated with the compound, including toxicity, flammability, environmental impact, etc.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, etc.
Propriétés
IUPAC Name |
(4R,4aR,7R,7aS)-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-7-hydroxy-2,2-dimethyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7/c1-12(2)16-5-6(18-12)8-10-9(7(14)11(15)17-10)20-13(3,4)19-8/h6-10,14H,5H2,1-4H3/t6-,7+,8+,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCHVZSDYGWQKU-MBXMOIHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(C(=O)O3)O)OC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2[C@H]3[C@H]([C@H](C(=O)O3)O)OC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,4AR,7R,7aS)-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



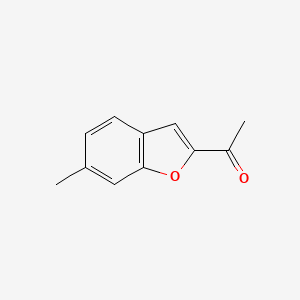
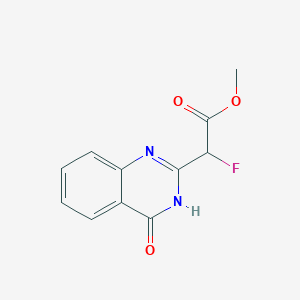
![7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1437696.png)
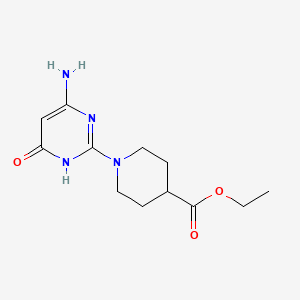
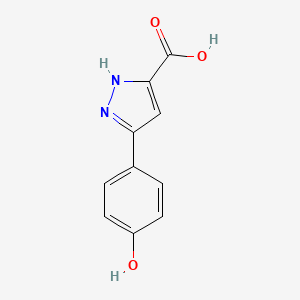
![1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1437700.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1437701.png)
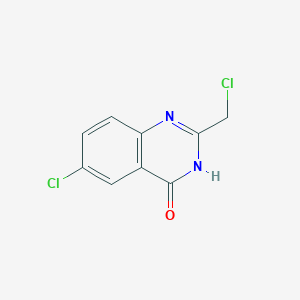
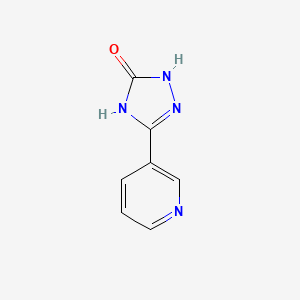
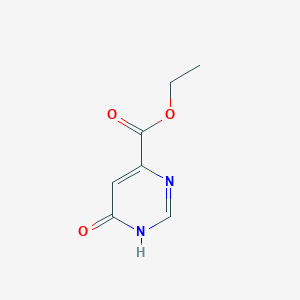
![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)
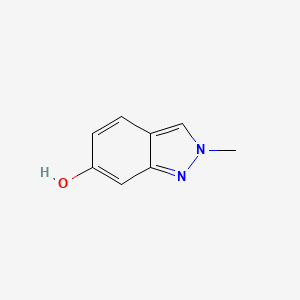
![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)
